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molecular formula C8H11NO B077206 3-Methoxy-N-methylaniline CAS No. 14318-66-2

3-Methoxy-N-methylaniline

Cat. No. B077206
M. Wt: 137.18 g/mol
InChI Key: ZFMZSZMUFWRAOG-UHFFFAOYSA-N
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Patent
US06143766

Procedure details

m-Anisidine (Aldrich Chemical Corp.) was substituted for p-anisidine in the procedure described in Journal Chemical Society, London, 1969:2223, Perkin Transactions I., which gave N-methyl-m-anisidine, as an oil, 24.5 g, 77% yield. NMR was consistent with structure. MS: APCI: M+1: 138.2 (M: 137.2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.[CH3:10]OC1C=CC(N)=CC=1>>[CH3:10][NH:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[O:2][CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC=1C=C(OC)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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